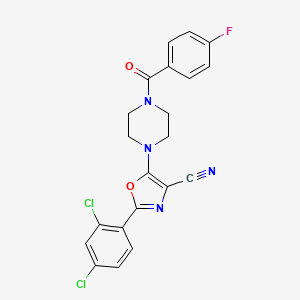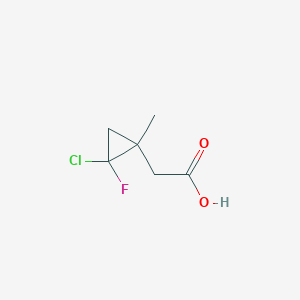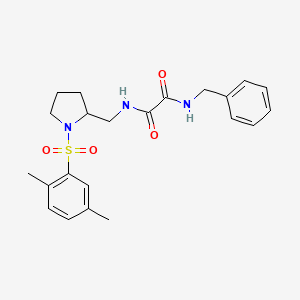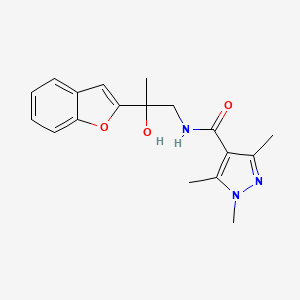
2-(2,4-Dichlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H15Cl2FN4O2 and its molecular weight is 445.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Several studies have synthesized novel derivatives and evaluated their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives and assessed their antimicrobial activities, finding some compounds with good or moderate activity against test microorganisms (Bektaş et al., 2007). Deshmukh et al. (2017) also reported the synthesis of 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus, with some displaying moderate antibacterial activity (Deshmukh et al., 2017).
Molecular Structure and Spectroscopic Characterization
Research conducted by Wazzan et al. (2016) involved detailed DFT and TD-DFT/PCM calculations to determine the molecular structure and spectroscopic characterization of related compounds. Their study provided insights into the NLO and NBO analyses, which are crucial for understanding the electronic interactions and stability of such compounds (Wazzan et al., 2016).
Anticancer Potentials
A study by Mehta et al. (2019) synthesized a series of derivatives and evaluated them for their in vitro antimicrobial and anticancer activities. The results indicated that certain compounds displayed significant antimicrobial activity and showed potential for anticancer activity, suggesting their possible use as lead compounds in drug design (Mehta et al., 2019).
X-ray Diffraction Studies and Biological Evaluation
Sanjeevarayappa et al. (2015) synthesized and characterized a related compound, focusing on its X-ray diffraction studies and biological evaluation. Their research indicated the potential of such compounds for biological applications due to their moderate anthelmintic activity and structural properties (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN4O2/c22-14-3-6-16(17(23)11-14)19-26-18(12-25)21(30-19)28-9-7-27(8-10-28)20(29)13-1-4-15(24)5-2-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQTUCAZMIDYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide](/img/structure/B2971702.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2971706.png)


![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2971710.png)


![4-Chloro-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2971715.png)
![Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2971716.png)
![ethyl 3-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2971717.png)
![1-(4-fluorophenyl)methyl 7-methyl 6-(4-methylbenzenesulfonyl)-4,5-dioxo-3H,4H,5H,6H-pyrrolo[3,2-e]indole-1,7-dicarboxylate](/img/structure/B2971720.png)
![4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2971722.png)
![N-[3-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2971723.png)